molecular formula C4H4O4 B051780 (E)-2,3-dideuteriobut-2-enedioic acid CAS No. 24461-32-3

(E)-2,3-dideuteriobut-2-enedioic acid

Cat. No.: B051780
CAS No.: 24461-32-3
M. Wt: 118.08 g/mol
InChI Key: VZCYOOQTPOCHFL-FBBQFRKLSA-N
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Description

Fumaric acid-2,3-d2, also known as 2-Butenedioic-2,3-d2 acid, is a deuterated form of fumaric acid. It is a stable isotope-labeled compound where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in mass spectrometry and other analytical techniques .

Mechanism of Action

Target of Action

Fumaric Acid-2,3-d2, also known as 2-Butenedioic-2,3-d2 acid , is a variant of fumaric acid, an intermediate in the citric acid cycle used by cells to produce energy in the form of adenosine triphosphate (ATP). The primary targets of Fumaric Acid-2,3-d2 are likely to be similar to those of fumaric acid and its esters, which are known to target various cellular pathways, including the NRF2 and FOXO pathways .

Mode of Action

It is known that fumaric acid and its esters, such as dimethyl fumarate, can activate the nrf2 pathway . This pathway is involved in the cellular response to oxidative stress, and its activation can lead to the upregulation of various antioxidant and cytoprotective genes .

Biochemical Pathways

Fumaric Acid-2,3-d2 is likely to affect the same biochemical pathways as fumaric acid. One key pathway is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle), where fumaric acid is an intermediate. Fumaric acid esters have been shown to stimulate glycolysis and reduce cell respiration in endothelial cells, potentially through the down-regulation of serine and glycine synthesis .

Pharmacokinetics

It is known that fumaric acid and its esters have high oral bioavailability . They are metabolized primarily through glucuronidation, a process that attaches a glucuronic acid molecule to the drug, making it more water-soluble and easier to excrete .

Result of Action

The activation of the NRF2 pathway by Fumaric Acid-2,3-d2 could lead to various cellular effects, including increased antioxidant activity and cytoprotection . This could potentially help protect cells from damage caused by oxidative stress.

Biochemical Analysis

Biochemical Properties

Fumaric acid-2,3-d2 participates in biochemical reactions similar to its non-deuterated counterpart, fumaric acid. It interacts with several enzymes in the TCA cycle, including succinate dehydrogenase, which oxidizes succinate to fumarate, and fumarase, which converts fumarate to malate . These interactions are crucial for energy production within the cell .

Cellular Effects

Fumaric acid-2,3-d2 can influence various cellular processes. For instance, it has been shown to inhibit dendritic cell maturation and reduce inflammatory cytokine production, thereby affecting T cell proliferation . It also activates the Nrf2 antioxidant response pathway, a primary cellular defense against oxidative stress .

Molecular Mechanism

At the molecular level, fumaric acid-2,3-d2 exerts its effects through several mechanisms. It activates the Nrf2 signaling pathway, inhibiting DC maturation and reducing inflammatory cytokine production . It also influences cellular metabolism by participating in the TCA cycle, affecting energy production and utilization within the cell .

Metabolic Pathways

Fumaric acid-2,3-d2 is involved in the TCA cycle, a central metabolic pathway. It is formed by the oxidation of succinate by the enzyme succinate dehydrogenase and is then converted to malate by the enzyme fumarase .

Subcellular Localization

The subcellular localization of fumaric acid-2,3-d2 is likely to be similar to that of fumaric acid. Fumaric acid is produced in eukaryotic organisms from succinate in complex 2 of the electron transport chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaric acid-2,3-d2 can be synthesized through the isomerization of maleic acid-2,3-d2. The process involves heating maleic acid in the presence of a catalyst or under specific conditions to induce the cis-trans isomerization, converting maleic acid to fumaric acid .

Industrial Production Methods

Industrial production of fumaric acid typically involves the catalytic isomerization of maleic acid obtained from maleic anhydride. This process can be adapted for the production of fumaric acid-2,3-d2 by using deuterated maleic acid as the starting material .

Chemical Reactions Analysis

Types of Reactions

Fumaric acid-2,3-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Malic acid

    Reduction: Succinic acid

    Hydration: Malic acid

Scientific Research Applications

Fumaric acid-2,3-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate-2,3-d2: A methyl ester derivative of fumaric acid-2,3-d2.

    Fumaric acid-13C4: A carbon-13 labeled form of fumaric acid.

    Maleic acid-2,3-d2: The cis-isomer of fumaric acid-2,3-d2

Uniqueness

Fumaric acid-2,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry. The presence of deuterium atoms allows for precise quantification and tracing in metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

(E)-2,3-dideuteriobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-FBBQFRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480197
Record name Fumaric acid-2,3-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24461-32-3
Record name Fumaric acid-2,3-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24461-32-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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